(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate
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Overview
Description
(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate is an organic compound belonging to the class of 1,4-isoquinolinediones This compound is characterized by its complex structure, which includes a phenyl group, an isoquinoline derivative, and an acetate group
Preparation Methods
The synthesis of (1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step organic synthesis process. The initial step involves the preparation of the isoquinoline derivative, followed by the introduction of the phenyl group and the acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including solid-phase extraction and chromatography, to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: (1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate involves its interaction with molecular targets such as caspase-3. The compound can irreversibly inactivate caspase-3 through a redox cycle, generating reactive oxygen species that mediate the inactivation process . This mechanism is significant in the context of apoptosis and cell death regulation.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H14N2O6 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
[(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxoisoquinolin-5-yl)amino]ethyl] acetate |
InChI |
InChI=1S/C19H14N2O6/c1-10(22)27-16(11-6-3-2-4-7-11)19(26)20-13-9-5-8-12-14(13)15(23)18(25)21-17(12)24/h2-9,16H,1H3,(H,20,26)(H,21,24,25)/t16-/m0/s1 |
InChI Key |
NKBDSMREMMRFSI-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C(=O)C(=O)NC3=O |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C(=O)C(=O)NC3=O |
Origin of Product |
United States |
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